Obeticholic acid is derived from lithocholic acid, a naturally occurring bile acid. It belongs to the class of compounds known as bile acids and is categorized as a nuclear receptor ligand due to its ability to activate the farnesoid X receptor, which plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism .
The synthesis of obeticholic acid has been the focus of various research efforts aimed at improving yield and reducing toxicity.
Obeticholic acid has a complex molecular structure characterized by multiple stereocenters and functional groups.
The stereochemistry of obeticholic acid is critical for its interaction with the farnesoid X receptor, influencing its agonistic activity .
Obeticholic acid undergoes various chemical reactions during its synthesis and metabolism.
The mechanism by which obeticholic acid exerts its effects involves its action on the farnesoid X receptor.
Understanding the physical and chemical properties of obeticholic acid is essential for its application in pharmaceuticals.
These properties influence formulation strategies for drug delivery .
Obeticholic acid has significant applications in medical science.
The ongoing research continues to explore additional therapeutic uses for obeticholic acid beyond liver diseases, highlighting its potential versatility as a pharmaceutical agent .
Obeticholic acid (OCA), chemically designated as (3α,5β,6α,7α)-6-ethyl-3,7-dihydroxycholan-24-oic acid or 6α-ethyl-chenodeoxycholic acid (6-ECDCA), is a semi-synthetic hydrophobic bile acid analog derived from the endogenous primary bile acid chenodeoxycholic acid (CDCA) [1] [6]. Its molecular formula is C26H44O4, with a molar mass of 420.634 g/mol [2] [6]. The critical structural modification—an ethyl group at the 6α position—enhances its affinity for the farnesoid X receptor (FXR) by >100-fold compared to CDCA [1] [7]. This alteration stabilizes the molecule’s orientation within the FXR ligand-binding domain, optimizing receptor activation while resisting hepatic metabolism by cytochrome P450 enzymes [3] [7]. OCA’s physicochemical properties include high plasma protein binding (>99%) and a volume of distribution of 618 L, reflecting extensive tissue distribution [1] [2].
Table 1: Structural Comparison of Obeticholic Acid and Natural Bile Acids
Compound | Chemical Name | Substituent at C6 | FXR EC50 (μM) |
---|---|---|---|
Obeticholic Acid | 6α-ethyl-3α,7α-dihydroxy-5β-cholan-24-oic acid | Ethyl | 0.099 |
Chenodeoxycholic Acid | 3α,7α-dihydroxy-5β-cholan-24-oic acid | None | 10–50 |
Cholic Acid | 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid | None | >100 |
The discovery of OCA originated from systematic structure-activity relationship (SAR) studies of bile acid analogs by Roberto Pellicciari’s team at the University of Perugia in the late 1990s [6]. CDCA was identified as the most potent endogenous FXR ligand in 1999, prompting the synthesis of alkylated derivatives to enhance metabolic stability and receptor specificity [6]. Among these, 6α-ethyl-CDCA (OCA) demonstrated superior FXR agonism, with an EC50 of 99 nM compared to CDCA’s 10–50 μM [1] [7]. Preclinical studies revealed OCA’s dual anticholestatic and antihepatotoxic effects:
These mechanisms positioned OCA as the first-in-class FXR agonist for clinical development, distinguishing it from older bile acid therapies like ursodeoxycholic acid (UDCA), which lacks targeted FXR modulation [1] [6].
OCA’s development pathway featured strategic orphan drug designations and accelerated approvals:
Table 2: Key Regulatory Milestones for Obeticholic Acid
Date | Agency | Designation/Decision | Indication | Basis |
---|---|---|---|---|
Apr 2008 | FDA | Orphan Drug Designation | Primary Biliary Cholangitis | Preclinical cholestasis models |
May 2016 | FDA | Accelerated Approval | PBC (with UDCA or monotherapy) | Alkaline phosphatase reduction |
Dec 2016 | EMA | Conditional Marketing Authorization | PBC | Surrogate endpoint improvement |
May 2023 | FDA | Orphan Drug Designation (OCA + bezafibrate) | PBC | Unmet need in refractory cases |
Jun 2024 | EMA | Recommendation for Authorization Revocation | PBC | Reassessed risk-benefit profile |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0